molecular formula C11H10N2O2 B14572372 2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine CAS No. 61378-88-9

2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine

Cat. No.: B14572372
CAS No.: 61378-88-9
M. Wt: 202.21 g/mol
InChI Key: PBFSMEDTHSDDMF-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring fused to a pyrimidine ring, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a multi-component condensation reaction can be employed, where starting materials such as 2-amino furan and suitable aldehydes are reacted in the presence of a catalyst . The reaction conditions typically involve refluxing in acetic acid or other suitable solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling processes, including cell growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine stands out due to its specific fusion of furan and pyrimidine rings, which imparts unique chemical and biological properties. Its ability to inhibit protein kinases and potential as an anticancer agent make it a compound of significant interest in medicinal chemistry.

Properties

CAS No.

61378-88-9

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(furan-2-yl)-4-methyl-5,6-dihydrofuro[2,3-d]pyrimidine

InChI

InChI=1S/C11H10N2O2/c1-7-8-4-6-15-11(8)13-10(12-7)9-3-2-5-14-9/h2-3,5H,4,6H2,1H3

InChI Key

PBFSMEDTHSDDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCOC2=NC(=N1)C3=CC=CO3

Origin of Product

United States

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